

Technical Support Center: Managing Confounding Factors in Observational Studies of Oliceridine

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Compound of Interest

Compound Name: *Oliceridine*

Cat. No.: *B1139222*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing confounding factors in observational studies of **oliceridine**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **oliceridine** that is relevant to observational studies?

A1: **Oliceridine** is a biased agonist at the μ -opioid receptor.^[1] It preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having a reduced impact on the β -arrestin pathway, which is linked to many opioid-related adverse events like respiratory depression and constipation.^[1] This biased agonism is the key feature that researchers often aim to evaluate in real-world settings.

Q2: What are the most common confounding factors to consider in observational studies of **oliceridine**?

A2: Common confounding factors in observational studies of opioids, including **oliceridine**, include:

- Confounding by Indication: Patients receiving **oliceridine** may have a different underlying health status or severity of pain compared to those receiving other opioids, and these factors

themselves can be associated with the study outcomes.[2][3]

- **Patient Demographics:** Age, gender, and body mass index (BMI) can influence both the choice of analgesic and the risk of adverse events.
- **Comorbidities:** Pre-existing conditions such as renal impairment, sleep apnea, and chronic obstructive pulmonary disease are crucial confounders.
- **Concomitant Medications:** The use of other medications, particularly other central nervous system depressants, can affect outcomes.
- **Surgical Factors:** In postoperative settings, the type and duration of surgery are important confounders.

Q3: Why can't I simply compare the rates of adverse events between a group of patients who received **oliceridine** and a group who received a conventional opioid?

A3: A simple comparison is likely to be misleading due to confounding. The two groups of patients may not be comparable at baseline. For instance, clinicians might preferentially prescribe **oliceridine** to patients they perceive to be at higher risk for opioid-related adverse events. If these patients have worse outcomes, it might incorrectly appear that **oliceridine** is less safe, when in fact the difference is due to the baseline patient characteristics. This is a classic example of confounding by indication.

Q4: What are the main statistical methods to control for confounding in observational studies of **oliceridine**?

A4: The two most common and robust methods are:

- **Propensity Score Matching (PSM):** This method aims to create a balanced comparison between the **oliceridine** and conventional opioid groups by matching patients with a similar likelihood (propensity) of receiving **oliceridine** based on their baseline characteristics.
- **Multivariate Regression Analysis:** This statistical technique allows you to estimate the effect of **oliceridine** on an outcome while simultaneously adjusting for the influence of multiple confounding variables in a mathematical model.[4]

Q5: What is a "biased agonist" and how does it relate to **oliceridine**?

A5: A biased agonist is a molecule that, upon binding to a receptor, preferentially activates one intracellular signaling pathway over another. **Oliceridine** is a G-protein biased agonist at the μ -opioid receptor, meaning it favors the G-protein pathway (associated with pain relief) over the β -arrestin pathway (linked to adverse effects).[1]

Data Presentation

Observational studies that do not control for confounding can produce misleading results. The following tables illustrate the impact of propensity score matching on the comparison of opioid-related adverse drug events (ORADEs) between **oliceridine** and conventional opioids in a retrospective cohort study.

Table 1: Baseline and Procedural Characteristics Before and After Propensity Score Matching

Characteristic	Oliceridine Group (n=3171) - Unmatched	Conventional Opioids Group (n=5037) - Unmatched	Oliceridine Group (n=2803) - Matched	Conventional Opioids Group (n=2803) - Matched
Age (years), mean \pm SD	58.2 \pm 12.5	60.1 \pm 11.9	59.1 \pm 12.1	59.2 \pm 12.0
Gender (Female), n (%)	1458 (46.0)	2267 (45.0)	1289 (46.0)	1292 (46.1)
Body Mass Index (kg/m ²), mean \pm SD	23.5 \pm 3.4	23.7 \pm 3.5	23.6 \pm 3.4	23.6 \pm 3.5
ASA Classification III- IV, n (%)	824 (26.0)	1461 (29.0)	757 (27.0)	760 (27.1)
Duration of Surgery (min), mean \pm SD	125.4 \pm 45.2	130.1 \pm 48.9	127.8 \pm 46.5	128.1 \pm 47.2

Data adapted from a retrospective cohort study.[\[5\]](#)

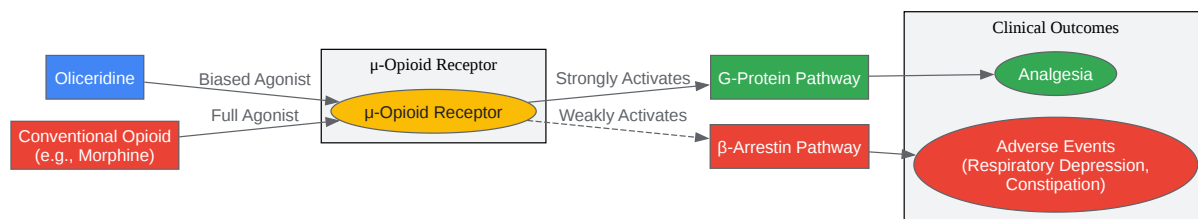
Table 2: Incidence of Opioid-Related Adverse Events Before and After Propensity Score Matching

Outcome	Oliceridine Group - Unmatched (%)	Conventional Opioids Group - Unmatched (%)	Oliceridine Group - Matched (%)	Conventional Opioids Group - Matched (%)	Relative Risk (95% CI) - Matched
Overall ORADEs	24.5	28.5	24.3	27.8	0.87 (0.80–0.95)
Postoperative Nausea & Vomiting (PONV)	15.6	20.1	15.5	19.7	0.78 (0.70–0.88)
Opioid-Induced Respiratory Depression (OIRD)	3.2	3.5	3.3	3.4	0.97 (0.74–1.27)
Urinary Retention	5.7	4.9	5.5	4.7	1.17 (0.94–1.45)

Data adapted from a retrospective cohort study.[\[6\]](#)

Mandatory Visualization

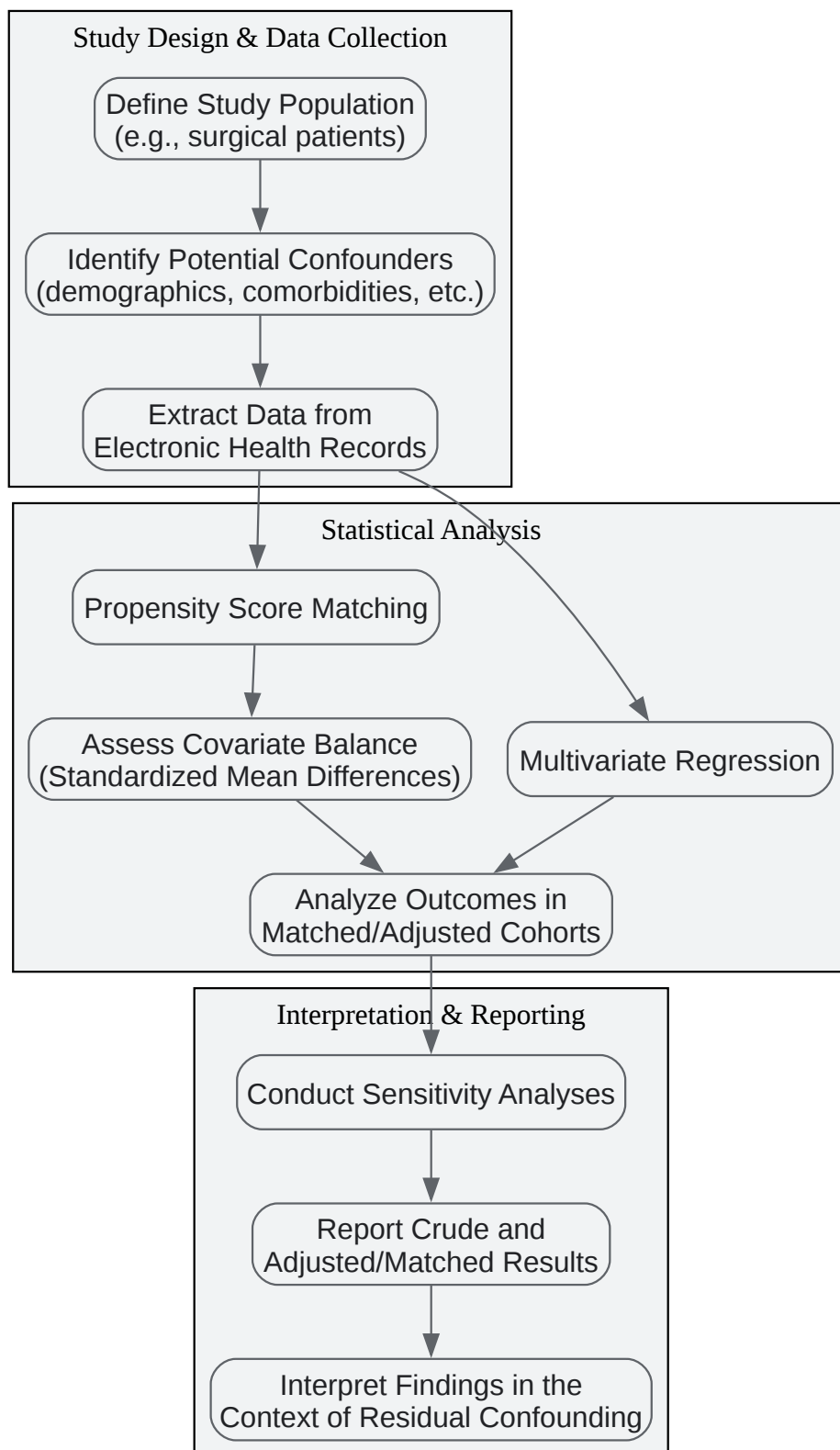
Oliceridine Signaling Pathway



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Caption: **Oliceridine's** biased agonism at the μ -opioid receptor.

Experimental Workflow for Managing Confounding Factors



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